molecular formula C8H15N3S B14234121 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-

Cat. No.: B14234121
M. Wt: 185.29 g/mol
InChI Key: CLOCUUKOJRGPKH-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- is a chemical compound with the molecular formula C8H16N4S It is a derivative of 1,2-propanediamine, featuring a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- typically involves the reaction of 2-methyl-1,2-propanediamine with 5-methyl-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: A simpler analog without the thiazole ring.

    2-Methyl-1,2-propanediamine: Lacks the thiazole substitution.

    5-Methyl-2-thiazolyl chloride: The precursor used in the synthesis of the compound.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- is unique due to the presence of both the 1,2-propanediamine backbone and the 5-methyl-2-thiazolyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

2-methyl-1-N-(5-methyl-1,3-thiazol-2-yl)propane-1,2-diamine

InChI

InChI=1S/C8H15N3S/c1-6-4-10-7(12-6)11-5-8(2,3)9/h4H,5,9H2,1-3H3,(H,10,11)

InChI Key

CLOCUUKOJRGPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NCC(C)(C)N

Origin of Product

United States

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